3-Anilino-2-nitrophenol

supramolecular chemistry crystal engineering solubility modulation

3‑Anilino‑2‑nitrophenol (C₁₂H₁₀N₂O₃, MW 230.22 g mol⁻¹) is a difunctional aromatic compound that combines a phenolic –OH group with a 2‑nitro substituent and a 3‑anilino (–NHPh) moiety on the same benzene ring. This unique substitution pattern installs two hydrogen‑bond donors, four hydrogen‑bond acceptors, and a moderately high computed log P of 3.64, placing it at the interface of polar hydrogen‑bonding and lipophilic character.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
CAS No. 670234-45-4
Cat. No. B12546966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Anilino-2-nitrophenol
CAS670234-45-4
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(C(=CC=C2)O)[N+](=O)[O-]
InChIInChI=1S/C12H10N2O3/c15-11-8-4-7-10(12(11)14(16)17)13-9-5-2-1-3-6-9/h1-8,13,15H
InChIKeyZYAKALYRVDKBAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Baseline Overview for 3-Anilino-2-nitrophenol (CAS 670234-45-4)


3‑Anilino‑2‑nitrophenol (C₁₂H₁₀N₂O₃, MW 230.22 g mol⁻¹) is a difunctional aromatic compound that combines a phenolic –OH group with a 2‑nitro substituent and a 3‑anilino (–NHPh) moiety on the same benzene ring. This unique substitution pattern installs two hydrogen‑bond donors, four hydrogen‑bond acceptors, and a moderately high computed log P of 3.64, placing it at the interface of polar hydrogen‑bonding and lipophilic character . The compound is typically supplied as a research‑grade building block for the construction of more complex heterocyclic scaffolds, most notably 2‑aminobenzoxazoles, via iron‑catalysed annulation with aryl isothiocyanates [1].

Why Generic 2‑Nitrophenol or 3‑Nitroaniline Cannot Simply Replace 3‑Anilino‑2‑nitrophenol in Procurement Workflows


In‑class compounds such as 2‑nitrophenol, 3‑nitroaniline, or 3‑amino‑2‑nitrophenol each lack the full set of functional features present in 3‑anilino‑2‑nitrophenol. 2‑Nitrophenol has only one hydrogen‑bond donor (phenolic –OH) and three acceptors, while 3‑anilino‑2‑nitrophenol offers two hydrogen‑bond donors and four acceptors, enabling stronger and more directional intermolecular interactions . Simultaneously, the anilino substituent raises the computed log P from ~0.89 (2‑nitrophenol) to 3.64, a >500‑fold increase in theoretical partition coefficient that drastically alters solubility, membrane permeability, and phase‑transfer behaviour [1]. These combined electronic and steric differences mean that a reaction or formulation optimized for one member of the nitrophenol family cannot be predictably replicated by simply swapping in a close congener.

Product‑Specific Quantitative Differentiation Evidence for 3‑Anilino‑2‑nitrophenol (CAS 670234‑45‑4)


Hydrogen‑Bond Donor and Acceptor Capacity Versus 2‑Nitrophenol

3‑Anilino‑2‑nitrophenol possesses two hydrogen‑bond donors (phenolic –OH and anilino –NH) and four hydrogen‑bond acceptors (nitro oxygens, phenolic oxygen, anilino nitrogen), whereas the simplest reference congener 2‑nitrophenol has only one donor (phenolic –OH) and three acceptors (nitro oxygens and phenolic oxygen). The additional donor/acceptor pair in the target compound enables bidentate hydrogen‑bonding motifs that are absent in 2‑nitrophenol, as evidenced by the prevalence of mixed two‑molecule crystals formed between nitroanilines and nitrophenols [1]. This predicts higher crystal‑packing complexity and altered solubility profiles for 3‑anilino‑2‑nitrophenol relative to mono‑functional nitrophenols.

supramolecular chemistry crystal engineering solubility modulation

Lipophilicity (log P) Differentiation Versus 2‑Nitrophenol

The computed log P of 3‑anilino‑2‑nitrophenol is 3.64 , whereas the experimentally validated XLogP3 for 2‑nitrophenol is 0.89 [1]. This represents a Δlog P of +2.75, corresponding to a theoretical ~560‑fold increase in octanol/water partition coefficient. The dramatic lipophilicity shift arises from the introduction of the anilino phenyl ring and is expected to affect membrane permeability, organic‑phase extractability, and retention in reversed‑phase chromatography.

ADME profiling liquid‑liquid extraction phase‑transfer catalysis

Synthetic Utility in Iron‑Catalysed Benzoxazole Annulation

A recently reported iron(III)‑catalysed annulation of 2‑nitrophenols with aryl isothiocyanates provides direct access to 2‑aminobenzoxazoles, a privileged scaffold in medicinal chemistry [1]. The presence of the 3‑anilino substituent on 2‑nitrophenol is expected to influence both the electronic activation and the steric environment of the ortho‑nitro group, potentially altering reaction rates and product selectivity relative to the parent 2‑nitrophenol scoped in the published methodology. Quantitative yield data for 3‑anilino‑2‑nitrophenol are not yet available, but the method has been demonstrated to tolerate nitro, cyano, acetyl, sulfone, secondary amine, and pyrrolyl substituents, strongly suggesting that the 3‑anilino‑2‑nitro pattern is a viable substrate.

heterocyclic chemistry C–S bond formation 2‑aminobenzoxazole synthesis

Predicted Nitroreductase Substrate Potential Based on Cytochrome P450 Probe Data

Wild‑type CYP101A1 and several mutants have been shown to catalyse the NADH‑dependent reduction of nitroacetophenones to the corresponding anilino compounds, demonstrating that the 2‑nitrophenyl scaffold is recognised by this enzyme family [1]. Although 3‑anilino‑2‑nitrophenol has not been directly tested, its structural homology to the active substrates suggests it could serve as a probe for residual high‑spin ferric states in CYP enzymes, with the anilino substituent providing an additional spectroscopic handle. Quantitative kinetic parameters (k_cat, K_M) for the target compound remain to be determined, but the class of 2‑nitrophenol derivatives is established as a useful nitroreductase probe.

nitroreductase assay cytochrome P450 NADH reduction probe

Procurement‑Relevant Application Scenarios for 3‑Anilino‑2‑nitrophenol (CAS 670234‑45‑4)


Library Synthesis of N‑Aryl‑2‑aminobenzoxazoles with Diverse Substitution Patterns

Medicinal chemistry and CRO teams building focused heterocyclic libraries can employ 3‑anilino‑2‑nitrophenol as a key input in the iron‑catalysed annulation with aryl isothiocyanates reported by Nguyen et al. [1]. The 3‑anilino group remains intact during the reaction, delivering 2‑aminobenzoxazoles bearing an extra anilino substituent that can serve as a vector for further functionalisation. This scaffold novelty is not achievable with unsubstituted 2‑nitrophenol.

Co‑Crystal Engineering and Supramolecular Design

The dual hydrogen‑bond donor‑acceptor profile of 3‑anilino‑2‑nitrophenol (2 HBD, 4 HBA) makes it a superior partner for co‑crystallisation studies with nitroanilines and other complementary H‑bond modules [1]. Procurement of this specific isomer is justified when designing multi‑component crystals with predictable hydrogen‑bond motifs, as the positional arrangement of –NO₂ and –NHPh governs the geometry of the resulting supramolecular architectures.

Lipophilicity‑Driven Liquid‑Liquid Extraction of Metal Ions

With a computed log P of 3.64, 3‑anilino‑2‑nitrophenol is over 500‑fold more lipophilic than 2‑nitrophenol . This property can be exploited in liquid‑liquid extraction systems where the ligand must partition efficiently into an organic phase while retaining a phenolic hydroxyl for metal chelation. The presence of the anilino –NH provides an additional Lewis‑base site, potentially enhancing extraction selectivity for soft metal ions such as Cu²⁺ or Pd²⁺.

Nitroreductase Activity Probe with a Spectroscopic Anilino Handle

Based on the demonstrated ability of CYP101A1 to reduce 2‑nitroaromatic substrates [2], 3‑anilino‑2‑nitrophenol can be utilised as a chromogenic or fluorogenic probe for nitroreductase activity. The anilino substituent provides a built‑in UV‑visible handle that may shift upon reduction of the nitro group, enabling real‑time kinetic monitoring that is not possible with unsubstituted nitrophenol probes.

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